3-Fluoro-2-methylbenzylamine hydrochloride
Overview
Description
3-Fluoro-2-methylbenzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It has a molecular weight of 175.63 g/mol. The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-methylbenzylamine is represented by the SMILES stringCc1c(F)cccc1CN
and the InChI string 1S/C8H10FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
. These representations provide a textual format for describing the structure of chemical species.
Scientific Research Applications
Synthesis and Reactions
- N-Methylbenzylammonium fluorochromate(VI) (MBAFC), synthesized using N-methylbenzylamine, demonstrates selectivity in oxidizing aryl alcohols to aldehydes and ketones under mild conditions. This method, enhanced by absorption on silica gel, offers efficient and durable outcomes in oxidation reactions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).
Structural and Chemical Analysis
- A half-sandwich iridium(III) complex containing 3-fluoro-N-methylbenzylamine ligands was synthesized and structurally confirmed using various spectroscopic techniques. This showcases the compound's applicability in developing complex metal-organic frameworks (Kong et al., 2018).
Pharmaceutical Research
- In pharmaceutical research, the crystal structure analysis of various compounds, including those with (-)-methylbenzylamine, aids in determining the absolute configuration of novel antibacterial agents and other drugs. This is crucial for understanding the drug's mechanism of action and improving its design (Fukui et al., 1997).
Organic-Inorganic Hybrid Materials
- The compound [(FBMA)2PbBr4], involving 3-fluoro-N-methylbenzylamine, has been synthesized and demonstrates reversible phase transitions and intense fluorescent properties. This suggests potential applications in materials science, particularly in developing photoluminescent materials (Hao et al., 2019).
Asymmetric Synthesis in Biochemistry
- In biochemistry, (R)-3-fluoroalanine was asymmetrically synthesized from 3-fluoropyruvate using omega-transaminase, demonstrating the compound's role in producing chiral amino acids, which are significant in medicinal chemistry and enzyme studies (Bea, Lee, & Yun, 2011).
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-methylbenzylamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, altering their catalytic activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to the compound has been shown to have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its activity, depending on the cellular context and the nature of the interactions with other biomolecules.
Properties
IUPAC Name |
(3-fluoro-2-methylphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTWNGVKMIWJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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